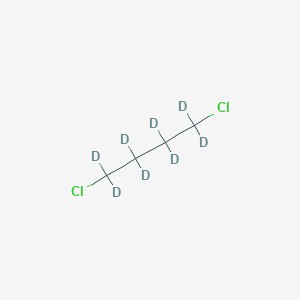

![molecular formula C7H5ClN2O B165238 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-08-9](/img/structure/B165238.png)

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

説明

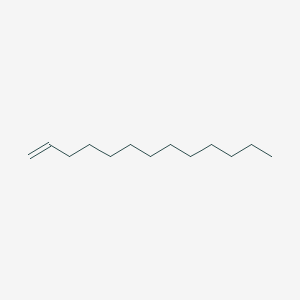

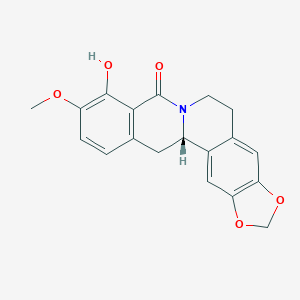

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a biochemical reagent used in life science research . It has been identified as an intermediate in the synthesis of potent VEGFR-2 inhibitors .

Molecular Structure Analysis

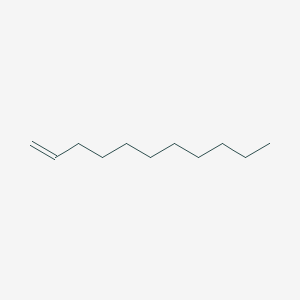

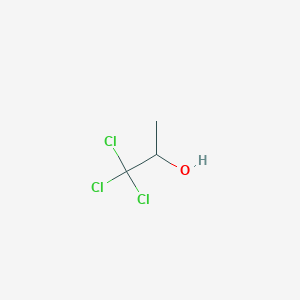

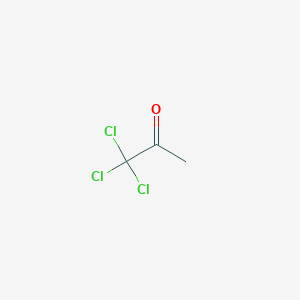

The molecular formula of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is C7H5ClN2O . The SMILES string representation is Clc1cnc2[nH]ccc2c1 . The InChI code is 1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is 152.58 . It is a solid compound .科学的研究の応用

Pyrrolidine in Drug Discovery

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, as a derivative of the pyrrolidine ring, plays a significant role in drug discovery due to its nitrogen heterocycle. Its unique saturated scaffold allows efficient exploration in pharmacophore space, contributes to the stereochemistry of molecules, and offers increased 3D coverage due to non-planarity, known as "pseudorotation." The stereogenicity of carbons in the pyrrolidine ring influences biological activity by binding differently to enantioselective proteins, guiding medicinal chemists in designing compounds with diverse biological profiles (Li Petri et al., 2021).

Kinase Inhibitors

The compound's structural motif is beneficial in designing kinase inhibitors due to its versatility in interacting with kinases through multiple binding modes. Its presence in many patents suggests its crucial role in kinase inhibition, impacting a broad range of kinase targets. Its ability to bind to the hinge region of the kinase and form additional interactions in the kinase pocket, provides potency and selectivity, making it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).

Synthesis of Pyranopyrimidine Scaffolds

In the medicinal and pharmaceutical industries, pyranopyrimidine scaffolds are vital due to their broad synthetic applications and bioavailability. The review emphasizes the application of hybrid catalysts for the synthesis of these scaffolds, attracting leading researchers to develop lead molecules using broader catalytic applications (Parmar et al., 2023).

Synthesis of 3-Pyrrolin-2-Ones

This review systematically surveys the literature for syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. These structures are important due to their occurrence in natural products, diverse biological activity, and utility as building blocks for other materials (Pelkey et al., 2015).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that VEGFR-2 could be a potential target. VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones .

Mode of Action

If VEGFR-2 is indeed a target, the compound might inhibit the receptor, thereby blocking the VEGF signaling pathway and inhibiting angiogenesis .

Biochemical Pathways

If the compound acts as a vegfr-2 inhibitor, it would affect the vegf signaling pathway, leading to the inhibition of angiogenesis . This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply .

Result of Action

If the compound acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting processes such as tumor growth and metastasis .

特性

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIPMUZDFHKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442992 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |

CAS RN |

136888-08-9 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

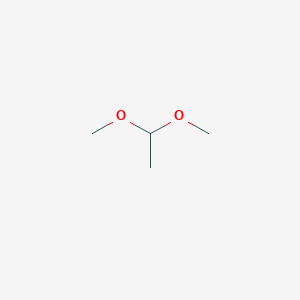

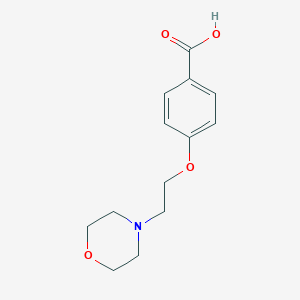

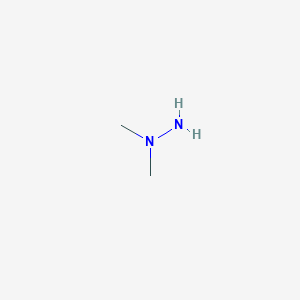

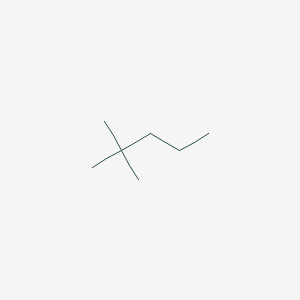

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

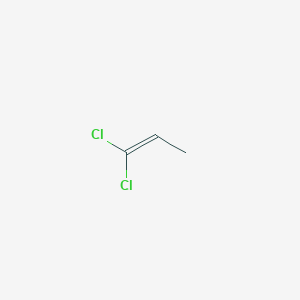

![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)